REACTION_CXSMILES
|
[CH2:1]([NH:3][S:4]([C:7]1[CH:18]=[C:11]2[C:12]([O:14]C(=O)[NH:16][C:10]2=[CH:9][CH:8]=1)=[O:13])(=[O:6])=[O:5])[CH3:2].[Cl:19]C1C=CC(S(Cl)(=O)=O)=CC=1C(O)=O>>[CH2:1]([NH:3][S:4]([C:7]1[CH:8]=[CH:9][C:10]([Cl:19])=[C:11]([CH:18]=1)[C:12]([OH:14])=[O:13])(=[O:6])=[O:5])[CH3:2].[CH2:1]([NH:3][S:4]([C:7]1[CH:18]=[C:11]([C:12]([OH:14])=[O:13])[C:10]([NH2:16])=[CH:9][CH:8]=1)(=[O:6])=[O:5])[CH3:2]
|
Name
|
5-(N-Ethylsulfamoyl)-isatoic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NS(=O)(=O)C1=CC=C2C(C(=O)OC(N2)=O)=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NS(=O)(=O)C=1C=CC(=C(C(=O)O)C1)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NS(=O)(=O)C1=CC=C(C(C(=O)O)=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([NH:3][S:4]([C:7]1[CH:18]=[C:11]2[C:12]([O:14]C(=O)[NH:16][C:10]2=[CH:9][CH:8]=1)=[O:13])(=[O:6])=[O:5])[CH3:2].[Cl:19]C1C=CC(S(Cl)(=O)=O)=CC=1C(O)=O>>[CH2:1]([NH:3][S:4]([C:7]1[CH:8]=[CH:9][C:10]([Cl:19])=[C:11]([CH:18]=1)[C:12]([OH:14])=[O:13])(=[O:6])=[O:5])[CH3:2].[CH2:1]([NH:3][S:4]([C:7]1[CH:18]=[C:11]([C:12]([OH:14])=[O:13])[C:10]([NH2:16])=[CH:9][CH:8]=1)(=[O:6])=[O:5])[CH3:2]
|
Name
|
5-(N-Ethylsulfamoyl)-isatoic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NS(=O)(=O)C1=CC=C2C(C(=O)OC(N2)=O)=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NS(=O)(=O)C=1C=CC(=C(C(=O)O)C1)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NS(=O)(=O)C1=CC=C(C(C(=O)O)=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |